Himastatin

Description

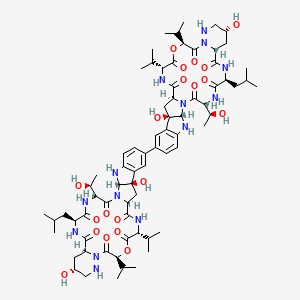

Structure

2D Structure

Properties

Molecular Formula |

C72H104N14O20 |

|---|---|

Molecular Weight |

1485.7 g/mol |

IUPAC Name |

(1S,4R,7S,12R,14R,17S,20R,23S,31R)-28-[(1S,4R,7S,12R,14R,17S,20R,23S,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone |

InChI |

InChI=1S/C72H104N14O20/c1-29(2)19-45-57(91)81-53(35(13)87)63(97)83-49(61(95)79-51(31(5)6)67(101)105-55(33(9)10)65(99)85-47(59(93)75-45)23-39(89)27-73-85)25-71(103)41-21-37(15-17-43(41)77-69(71)83)38-16-18-44-42(22-38)72(104)26-50-62(96)80-52(32(7)8)68(102)106-56(34(11)12)66(100)86-48(24-40(90)28-74-86)60(94)76-46(20-30(3)4)58(92)82-54(36(14)88)64(98)84(50)70(72)78-44/h15-18,21-22,29-36,39-40,45-56,69-70,73-74,77-78,87-90,103-104H,19-20,23-28H2,1-14H3,(H,75,93)(H,76,94)(H,79,95)(H,80,96)(H,81,91)(H,82,92)/t35-,36-,39+,40+,45-,46-,47+,48+,49-,50-,51+,52+,53+,54+,55-,56-,69-,70-,71+,72+/m0/s1 |

InChI Key |

OZPNLJQULOIOGU-UPABGHPRSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)N2C(CC3(C2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)NC7C6(CC8N7C(=O)C(NC(=O)C(NC(=O)C9CC(CNN9C(=O)C(OC(=O)C(NC8=O)C(C)C)C(C)C)O)CC(C)C)C(C)O)O)O)C(=O)NC(C(=O)OC(C(=O)N2C(CC(CN2)O)C(=O)N1)C(C)C)C(C)C)C(C)O |

Isomeric SMILES |

C[C@@H]([C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)N[C@@H]7[C@]6(C[C@@H]8N7C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H]9C[C@H](CNN9C(=O)[C@@H](OC(=O)[C@H](NC8=O)C(C)C)C(C)C)O)CC(C)C)[C@H](C)O)O)O)C(=O)N[C@@H](C(=O)O[C@H](C(=O)N2[C@H](C[C@H](CN2)O)C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)C(C)C)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2C(CC3(C2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)NC7C6(CC8N7C(=O)C(NC(=O)C(NC(=O)C9CC(CNN9C(=O)C(OC(=O)C(NC8=O)C(C)C)C(C)C)O)CC(C)C)C(C)O)O)O)C(=O)NC(C(=O)OC(C(=O)N2C(CC(CN2)O)C(=O)N1)C(C)C)C(C)C)C(C)O |

Synonyms |

himastatin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Himastatin: A Technical Guide for Researchers

An In-depth Examination of the Isolation, Characterization, and Biological Activity of a Novel Cyclohexadepsipeptide from Streptomyces hygroscopicus

This technical guide provides a comprehensive overview of the discovery of himastatin, a unique dimeric cyclohexadepsipeptide antibiotic produced by Streptomyces hygroscopicus. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the experimental protocols, quantitative data, and biosynthetic pathways associated with this potent antitumor and antimicrobial agent.

Introduction

This compound is a novel natural product first isolated from the fermentation broth of Streptomyces hygroscopicus (ATCC 53653), an actinomycete discovered in a soil sample from India.[1] It is a symmetrical homodimer of a complex cyclohexadepsipeptide, featuring a unique biphenyl linkage between two oxidized tryptophan units.[2][3] The molecule is comprised of several amino and hydroxy acid residues, including D-valine, D-threonine, L-leucine, L-α-hydroxyisovaleric acid, (3R,5R)-5-hydroxypiperazic acid, and (2R,3aR,8aR)-3a-hydroxyhexahydropyrrolo[2,3b]indole 2-carboxylic acid.[2][3] this compound has garnered significant interest due to its potent activity against Gram-positive bacteria and its demonstrated efficacy in prolonging the lifespan of mice with P388 leukemia and B16 melanoma.[1] Its unusual structure and promising biological activities make it a compelling subject for further research and potential therapeutic development.

Discovery and Isolation Workflow

The discovery of this compound began with the screening of soil microorganisms for the production of novel antitumor antibiotics. The producing organism, strain C39108-P210-51, was identified as Streptomyces hygroscopicus based on its morphological, cultural, and physiological characteristics.[1] The workflow for the discovery and isolation of this compound is depicted below.

References

- 1. This compound, a new antitumor antibiotic from Streptomyces hygroscopicus. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antitumor antibiotic from Streptomyces hygroscopicus. III. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Architecture of an Antibiotic: A Technical Guide to Himastatin Biosynthesis and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Himastatin, a potent antibiotic produced by Streptomyces hygroscopicus, presents a unique homodimeric structure with significant activity against Gram-positive bacteria.[1][2] Its complex architecture, featuring a C5-C5' linkage between two cyclotryptophan-containing hexadepsipeptide monomers, has made it a compelling target for both total synthesis and biosynthetic studies.[3][4] Understanding the intricate enzymatic machinery responsible for its production is paramount for harnessing its therapeutic potential and for the bioengineering of novel, more effective derivatives. This technical guide provides an in-depth analysis of the this compound biosynthetic gene cluster, the functions of its key enzymes, and detailed methodologies for its study.

The this compound Biosynthetic Gene Cluster (hmt)

The biosynthesis of this compound is orchestrated by a 45 kb contiguous gene cluster, designated hmt, located in the genome of Streptomyces hygroscopicus ATCC 53653.[3] The cluster was elucidated through a series of gene inactivation and complementation experiments.[3] It houses the genetic blueprints for the nonribosomal peptide synthetase (NRPS) assembly line, tailoring enzymes that modify the peptide core, and regulatory and transport proteins.

Table 1: Genes of the this compound (hmt) Biosynthetic Gene Cluster and Their Proposed Functions

| Gene | Proposed Function | Evidence/Notes |

| NRPS Genes | ||

| hmt (specific ORFs) | Nonribosomal Peptide Synthetase (NRPS) | Assembles the hexadepsipeptide monomer from constituent amino and hydroxy acids. Contains adenylation (A), thiolation (T), and condensation (C) domains. |

| Tailoring Enzymes | ||

| hmt (3 ORFs) | Cytochrome P450 monooxygenases | Catalyze oxidative tailoring of the cyclized peptide.[3][4][5] |

| hmtS | Cytochrome P450 monooxygenase | Catalyzes the final oxidative dimerization of two (+)-himastatin monomers to form the C5-C5' biaryl linkage.[3][4][5] |

| Regulatory Genes | ||

| hmtA | MerR family transcriptional regulator | Atypical regulatory gene; plays a repressive role in this compound biosynthesis.[3] |

| hmtB | Putative acetylglutamate kinase | Suggested regulatory role.[3] |

| hmtD | Uncharacterized regulator | Atypical regulatory gene with a repressive function.[3] |

| Transport | ||

| hmtT | Transmembrane efflux protein | Likely involved in exporting this compound out of the cell, contributing to self-resistance.[3] |

| Other Genes | ||

| hmtE | Hypothetical protein | Gene inactivation suggests no direct role in this compound biosynthesis.[3] |

| hmtO | Hypothetical protein | Gene inactivation suggests no direct role in this compound biosynthesis.[3] |

| hmtP | Hypothetical protein | Gene inactivation suggests no direct role in this compound biosynthesis.[3] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the assembly-line logic of a nonribosomal peptide synthetase (NRPS) and concludes with a series of oxidative modifications.

Caption: The biosynthetic pathway of this compound.

The process initiates with the NRPS-mediated assembly of a linear hexadepsipeptide from its constituent amino acid and α-hydroxy acid precursors. The thioesterase (TE) domain of the NRPS then catalyzes the cyclization of this linear precursor. Following cyclization, the monomer undergoes a series of oxidative tailoring steps mediated by three distinct cytochrome P450 enzymes.[3][4] The final and crucial step is the oxidative dimerization of two (+)-himastatin monomers, a reaction catalyzed by the cytochrome P450 enzyme, HmtS, to form the mature (-)-himastatin.[3][5] This dimerization is proposed to proceed via a radical-radical coupling mechanism and is essential for the antibiotic activity of the molecule.[3][4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway and the characterization of its gene cluster involve a combination of molecular biology, bioinformatics, and analytical chemistry techniques.

Workflow for this compound Gene Cluster Identification and Characterization

Caption: Experimental workflow for this compound BGC analysis.

1. Gene Cluster Identification via Genome Mining

-

Objective: To identify the putative this compound biosynthetic gene cluster (BGC) in the genome of Streptomyces hygroscopicus.

-

Methodology:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from a culture of S. hygroscopicus.

-

Whole-Genome Sequencing: Sequence the genome using a combination of short- and long-read sequencing technologies (e.g., Illumina and Oxford Nanopore) to obtain a high-quality, contiguous genome assembly.[6]

-

Bioinformatic Analysis: Analyze the assembled genome sequence using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.[7][8] Look for clusters containing genes encoding NRPSs and cytochrome P450 enzymes, which are hallmarks of this compound biosynthesis.

-

2. Functional Gene Analysis through Inactivation and Complementation

-

Objective: To determine the function of individual genes within the identified hmt cluster.

-

Methodology:

-

Gene Inactivation: Create targeted knockouts of specific genes (e.g., NRPS genes, P450 genes, regulatory genes) within the hmt cluster using PCR-targeting methods or CRISPR-Cas9-based genome editing.

-

Fermentation and Metabolite Extraction: Culture the wild-type and mutant strains under conditions conducive to this compound production. Extract the secondary metabolites from the culture broth and mycelium using organic solvents.

-

Comparative Metabolite Profiling: Analyze the metabolite extracts from the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of this compound and the accumulation of biosynthetic intermediates in the mutant strains can provide insights into the function of the inactivated gene.[3]

-

Complementation: To confirm that the observed phenotype is due to the gene knockout, reintroduce a functional copy of the inactivated gene into the mutant strain on an integrative or replicative plasmid. Restoration of this compound production confirms the gene's role in the biosynthetic pathway.

-

3. Heterologous Expression of the hmt Gene Cluster

-

Objective: To express the entire hmt gene cluster in a genetically tractable host to facilitate its study and for the potential production of this compound and its analogs.[9]

-

Methodology:

-

BGC Cloning: Clone the entire ~45 kb hmt gene cluster from the genomic DNA of S. hygroscopicus into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid). Gibson assembly or transformation-associated recombination (TAR) in yeast are effective methods for cloning large DNA fragments.[10]

-

Host Strain Selection: Choose a suitable heterologous host, typically a well-characterized Streptomyces strain such as S. coelicolor or S. lividans, that is known to be a good producer of secondary metabolites and for which genetic tools are readily available.[9][11]

-

Transformation and Expression: Introduce the vector containing the hmt cluster into the chosen heterologous host via protoplast transformation or conjugation.

-

Production Analysis: Culture the heterologous host and analyze for the production of this compound using HPLC and LC-MS as described above.[6]

-

4. In Vitro Characterization of Biosynthetic Enzymes

-

Objective: To biochemically characterize the key enzymes in the this compound pathway, such as the NRPS domains and the tailoring enzymes.

-

Methodology:

-

Gene Cloning and Protein Expression: Clone the genes encoding the enzymes of interest (e.g., a specific NRPS adenylation domain, a P450 enzyme) into an expression vector and overexpress the protein in a suitable host like E. coli.

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assays:

-

NRPS Adenylation (A) Domain Assay: The substrate specificity of A-domains can be determined using an ATP-pyrophosphate (PPi) exchange assay. This involves incubating the purified A-domain with ATP, the amino acid substrate, and radiolabeled [³²P]PPi. The incorporation of radioactivity into ATP is measured, indicating substrate-dependent ATP-PPi exchange.

-

Cytochrome P450 Assay: The activity of the tailoring P450 enzymes and HmtS can be assayed by incubating the purified enzyme with the appropriate substrate (e.g., the cyclized monomer for the tailoring enzymes, or the (+)-himastatin monomer for HmtS) and a source of reducing equivalents (e.g., NADPH and a P450 reductase). The reaction products can then be analyzed by HPLC and LC-MS.[12]

-

-

Conclusion

The elucidation of the this compound biosynthetic pathway and the characterization of its gene cluster have provided a detailed roadmap for the production of this complex antibiotic. The methodologies outlined in this guide represent a general framework for the investigation of natural product biosynthesis. A thorough understanding of the genetic and biochemical basis of this compound formation not only quenches scientific curiosity but also paves the way for the rational design and bio-engineering of novel this compound analogs with improved pharmacological properties, thereby contributing to the ongoing battle against antibiotic resistance.

References

- 1. This compound, a new antitumor antibiotic from Streptomyces hygroscopicus. III. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emulating nonribosomal peptides with ribosomal biosynthetic strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00169A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 6. youtube.com [youtube.com]

- 7. Genomic characterization of a new endophytic Streptomyces kebangsaanensis identifies biosynthetic pathway gene clusters for novel phenazine antibiotic production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolution of Antibiotic Synthesis Gene Clusters in the Streptomyces globisporus TFH56, Isolated from Tomato Flower - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Unraveling the Mechanism of Action of Himastatin on Bacterial Membranes

Audience: Researchers, scientists, and drug development professionals.

Abstract: Himastatin is a potent, naturally occurring homodimeric cyclohexadepsipeptide antibiotic with significant activity against Gram-positive bacteria[1][2][3]. Its unique structure, featuring a critical C5–C5' linkage between two cyclotryptophan residues, has presented a considerable synthetic challenge[1][4][5]. Recent advances in its total synthesis have enabled detailed investigations into its mechanism of action, revealing that its primary target is the bacterial cell membrane[1][4]. This technical guide synthesizes the current understanding of how this compound interacts with and disrupts bacterial membranes, presenting key data, experimental methodologies, and a visual representation of its mode of action.

Core Mechanism of Action: Membrane Disruption

-

Direct Visualization: A fluorescently tagged this compound variant has been shown to accumulate directly within the cell membranes of bacteria[4]. Microscopy studies revealed that at sub-lethal concentrations, this compound induces notable membrane defects, including patches of membrane thickening[1]. At lethal concentrations, these defects become more severe, with observations of membrane extrusions coinciding with the accumulation of the antibiotic[5].

-

Rapid Permeabilization: this compound acts rapidly to compromise the membrane's barrier function. At concentrations twice its minimum inhibitory concentration (MIC), it causes membrane permeabilization in Bacillus subtilis within 30 minutes, as demonstrated by the influx of the viability stain SYTOX Green[1]. This rapid action is consistent with a mechanism based on physical perturbation of the membrane, similar to the FDA-approved antibiotic daptomycin, rather than slower processes like the inhibition of cell-wall biosynthesis[1].

-

Inhibition by Lipids: Early investigations demonstrated that the antibiotic activity of this compound is significantly reduced in the presence of phospholipids and sodium salts of fatty acids[1][6][7]. This suggests a direct interaction between this compound and the lipid components of the cell membrane, where the lipids may sequester the antibiotic, preventing it from reaching its target[6][7].

The homodimeric structure of this compound is essential for its activity. The C5–C5' bond that links the two monomeric subunits is critical; monomeric derivatives of this compound are essentially inactive, with MIC values ≥64 µg/mL[1].

Proposed Molecular Interaction Pathway

Based on current evidence, the interaction of this compound with the bacterial membrane can be visualized as a multi-step process. The antibiotic, a complex dimer, first localizes to the membrane. It then inserts into the lipid bilayer, causing physical disruption. This disruption leads to a loss of membrane integrity, permeabilization, and ultimately, cell death.

Caption: Proposed mechanism of this compound action on bacterial membranes.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of bacteria[8]. This compound is selectively active against Gram-positive bacteria[2][3].

| Test Organism | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | ATCC 6633 | 1.56 | [2] |

| Staphylococcus aureus | A9537 | 1.56 | [2] |

| Staphylococcus aureus | Smith | 1-2 | [1] |

| Staphylococcus aureus | (MRSA) | 1-2 | [1] |

| Enterococcus faecalis | A20688 | 3.12 | [2] |

| Enterococcus faecalis | (VRE) | 1-2 | [1] |

| Bacillus subtilis | - | 1-2 | [1] |

| This compound Monomer | (Various) | ≥64 | [1] |

Key Experimental Protocols

Detailed, step-by-step protocols for studying this compound specifically are proprietary to the research groups that have published on the topic. However, based on the methodologies described in the literature, the following represents a generalized approach for the key experiments used to elucidate its mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the standard broth microdilution method[1].

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Membrane Depolarization Assay

This protocol uses a voltage-sensitive fluorescent dye, such as DiSC₃(5), to detect changes in membrane potential[9][10][11].

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend them in a buffer (e.g., PBS) to a specific optical density (e.g., OD₆₀₀ of 0.2 for B. subtilis)[9][11].

-

Dye Loading: Add the DiSC₃(5) dye to the cell suspension (e.g., to a final concentration of 1 µM) and incubate in the dark until the fluorescence signal stabilizes. The dye enters the polarized cells and its fluorescence is quenched[9][11].

-

Measurement: Place the cell suspension in a fluorometer. Record the baseline fluorescence.

-

Treatment: Add this compound at the desired concentration (e.g., 2x MIC) to the cell suspension.

-

Data Acquisition: Continuously monitor the fluorescence intensity. Membrane depolarization causes the dye to be released from the cells, resulting in an increase in fluorescence (dequenching)[10][12]. A known depolarizing agent (e.g., valinomycin) can be used as a positive control.

Fluorescence Microscopy for Localization

This protocol uses a fluorescently labeled this compound derivative to visualize its interaction with bacterial cells[1][4].

-

Probe Synthesis: Synthesize a this compound derivative with a fluorescent tag (e.g., TAMRA)[1]. It is crucial to use a heterodimer with a single label to ensure the molecule retains its antimicrobial activity[4].

-

Cell Culture: Grow bacteria on a glass-bottom dish suitable for microscopy.

-

Treatment: Treat the bacteria with the fluorescent this compound probe at various concentrations (e.g., sub-MIC and supra-MIC levels).

-

Imaging: After a set incubation period, wash the cells to remove the unbound probe.

-

Analysis: Visualize the cells using fluorescence microscopy. Analyze the images to determine the subcellular localization of the probe and observe any morphological changes to the bacterial cells or their membranes[5].

References

- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new antitumor antibiotic from Streptomyces hygroscopicus. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical synthesis yields potential antibiotic | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 6. Inhibition of antibacterial activity of this compound, a new antitumor antibiotic from Streptomyces hygroscopicus, by fatty acid sodium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of antibacterial activity of this compound, a new antitumor antibiotic from Streptomyces hygroscopicus, by fatty acid sodium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

An In-depth Technical Guide on the Antitumor Properties of the Natural Product Himastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himastatin, a complex hexadepsipeptide natural product isolated from Streptomyces hygroscopicus, has demonstrated notable antitumor properties in early preclinical studies.[1] This technical guide provides a comprehensive overview of the existing research on this compound's anticancer activity, detailing its proposed mechanism of action, available quantitative data, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this unique dimeric molecule. While initial findings are promising, this guide also highlights the current gaps in knowledge, particularly concerning the specific intracellular signaling pathways modulated by this compound in cancer cells, warranting further investigation into its precise molecular targets.

Introduction

This compound is a symmetrical dimeric natural product characterized by a unique C2-symmetric structure, composed of two identical cyclohexadepsipeptide monomers linked by a biaryl bond.[2] Initially identified for its potent activity against Gram-positive bacteria, subsequent investigations revealed its capacity to prolong the lifespan of mice bearing P388 leukemia and B16 melanoma xenografts, establishing its potential as an antitumor agent.[3][4] The intricate structure of this compound has presented a significant synthetic challenge, though total synthesis has been achieved, paving the way for the generation of analogs and further structure-activity relationship (SAR) studies.[5] This guide synthesizes the available data on this compound's antitumor effects, with a focus on its mechanism, quantitative efficacy, and the experimental approaches used for its evaluation.

Mechanism of Action

The primary mechanism underlying this compound's biological activity, including its antitumor effects, is believed to be the disruption of cell membrane integrity.[1][4] This hypothesis is supported by several key observations:

-

Inhibition by Fatty Acids: The antibacterial and cytotoxic activities of this compound are significantly inhibited by the presence of fatty acid sodium salts and phospholipids.[1][3] This suggests that this compound may interact with the lipid components of cell membranes, and that this interaction is crucial for its function.

-

Structural Similarity to Membrane-Disrupting Peptides: Although structurally unique, this compound shares functional characteristics with other membrane-active peptides, whose primary mode of action involves permeabilizing the cell membrane.[1]

-

Lack of Distal Site Activity: In vivo studies have shown that while this compound is effective against localized tumors, it lacks activity at distal sites.[1][3] It is speculated that this may be due to the formation of complexes with lipids in vivo, which could prevent its distribution to other tumor locations.[1]

The proposed mechanism involves the insertion of the lipophilic this compound molecule into the cancer cell membrane, leading to the formation of pores or other structural disruptions. This compromises the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.

While membrane disruption is the leading hypothesis, the precise molecular interactions and the potential involvement of specific membrane proteins or lipid rafts remain to be elucidated. Furthermore, it is plausible that downstream signaling cascades are initiated as a consequence of membrane damage, although no specific pathways have been definitively identified in the context of this compound's antitumor activity.

Quantitative Antitumor Data

The available quantitative data on this compound's antitumor properties are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HCT-116 | Colon Adenocarcinoma | 9.7 | [2] |

| B16-F10 | Melanoma | 9.7 | [2] |

| Moser | Human Colon | 15.6 | [2] |

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Host | Treatment Schedule | % T/C | Optimal Dose (mg/kg/injection) | Reference |

| P388 Leukemia | CDF1 mice | i.p. injection, days 1, 5, 9 | 140 | 0.8 | [3] |

| B16 Melanoma | BDF1 mice | i.p. injection, days 1-9 | 136 | 1.2 | [3] |

% T/C = (Median survival time of treated group / Median survival time of control group) x 100

These data indicate that this compound possesses moderate cytotoxic activity against the tested cancer cell lines in vitro and demonstrates a modest increase in the survival of mice in in vivo models of leukemia and melanoma.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key assays used to evaluate the antitumor properties of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HCT-116, B16-F10)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

In Vivo Antitumor Activity (P388 Leukemia and B16 Melanoma Models)

While the exact, detailed protocols used in the initial studies on this compound are not fully available in the public domain, a general methodology for such in vivo experiments can be outlined based on standard practices.

Materials:

-

P388 leukemia or B16 melanoma cell lines

-

Syngeneic mice (e.g., CDF1 for P388, BDF1 for B16)

-

Sterile saline or appropriate vehicle for injection

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement (for solid tumors)

General Procedure (P388 Leukemia Model):

-

Tumor Inoculation: Inject a known number of P388 leukemia cells (e.g., 1 x 10^6 cells) intraperitoneally (i.p.) into each mouse.

-

Treatment: Randomly divide the mice into control and treatment groups. On specified days post-inoculation (e.g., days 1, 5, and 9), administer this compound (at various doses) or the vehicle control via i.p. injection.

-

Monitoring: Monitor the mice daily for signs of toxicity and record survival time.

-

Data Analysis: Calculate the median survival time for each group and determine the % T/C value.

General Procedure (B16 Melanoma Model):

-

Tumor Inoculation: Inject a known number of B16 melanoma cells (e.g., 0.5 mL of a 10% cell homogenate) intraperitoneally or subcutaneously into each mouse.

-

Treatment: Begin treatment on a specified day post-inoculation (e.g., daily from day 1 to day 9). Administer this compound (at various doses) or the vehicle control via i.p. injection.

-

Monitoring: For subcutaneous tumors, measure tumor volume regularly using calipers. For i.p. models, monitor survival time.

-

Data Analysis: For survival studies, calculate the median survival time and % T/C. For solid tumor models, compare the tumor growth rates between the treated and control groups.

Signaling Pathways

Currently, there is a significant gap in the literature regarding the specific intracellular signaling pathways that are modulated by this compound in cancer cells. The primary hypothesis for its mechanism of action centers on direct physical disruption of the cell membrane, which would lead to a cascade of cellular events, including ionic imbalance and eventual cell death, potentially bypassing the need for specific signaling pathway engagement for its primary cytotoxic effect.

However, it is plausible that sublethal concentrations of this compound or the cellular response to membrane stress could trigger specific signaling cascades. Potential pathways that could be investigated include:

-

Stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) pathway: Often activated in response to membrane stress and can lead to apoptosis.

-

p38 MAPK pathway: Another stress-responsive pathway that can regulate apoptosis and cell cycle arrest.

-

Calcium signaling: Disruption of membrane integrity would lead to an influx of extracellular calcium, a ubiquitous second messenger that can trigger a multitude of signaling events, including apoptosis.

Further research employing techniques such as phosphoproteomics, transcriptomics, and targeted pathway analysis is required to elucidate the specific signaling consequences of this compound treatment in cancer cells.

Conclusion and Future Directions

This compound is a fascinating natural product with demonstrated, albeit modest, antitumor activity in early preclinical models. Its proposed mechanism of action, involving the disruption of cancer cell membranes, presents a potentially attractive therapeutic strategy that could circumvent some common mechanisms of drug resistance.

However, to advance this compound as a potential anticancer therapeutic, several key areas require further investigation:

-

Detailed Mechanistic Studies: Elucidation of the precise molecular interactions between this compound and the cancer cell membrane is needed.

-

Identification of Intracellular Targets and Signaling Pathways: A comprehensive analysis of the signaling pathways affected by this compound is crucial to understand its full mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound allows for the creation of analogs. SAR studies could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy in a Broader Range of Models: Evaluation of this compound in additional cancer models, including orthotopic and patient-derived xenograft (PDX) models, is necessary to better predict its clinical potential.

-

Addressing the Lack of Distal Site Activity: Strategies to overcome the apparent inactivation or sequestration of this compound in vivo, such as formulation in nano-carriers, could enhance its therapeutic index.

References

- 1. Inhibition of antibacterial activity of this compound, a new antitumor antibiotic from Streptomyces hygroscopicus, by fatty acid sodium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 3. This compound, a new antitumor antibiotic from Streptomyces hygroscopicus. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Himastatin: A Technical Guide to its Antibiotic Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibiotic properties of himastatin, a complex dimeric peptide antibiotic, with a specific focus on its activity against Gram-positive bacteria. This compound, originally isolated from Streptomyces hygroscopicus, has demonstrated significant potential as an antimicrobial agent.[1][2] This document outlines its mechanism of action, summarizes its inhibitory activity, and provides detailed experimental protocols for its evaluation.

Core Concepts and Mechanism of Action

This compound is a homodimeric macrocyclic peptide that exhibits selective activity against Gram-positive bacteria while being inactive against Gram-negative bacteria.[1][2] The unique structural feature of this compound is a central C5–C5′ linkage between two cyclotryptophan residues, which is critical for its biological activity.[3][4] Research suggests that this compound's primary mechanism of action involves the disruption of the bacterial cell membrane.[4][5] This hypothesis is supported by findings that the presence of phospholipids and fatty acid sodium salts can reduce its antibacterial efficacy, suggesting an interaction with lipid components of the cell envelope.[3][6] Fluorescently labeled this compound variants have been observed to accumulate in the cell membranes of bacteria, leading to changes in membrane morphology and subsequent cell death.[5][7]

Caption: Hypothesized mechanism of action of this compound against Gram-positive bacteria.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound against a range of Gram-positive bacteria has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the reported MIC values.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Enterococcus faecalis A20688 | >100 | [2] |

| Enterococcus faecalis A25707 (ATCC 29212) | >100 | [2] |

| Enterococcus faecalis A25708 (ATCC 33186) | >100 | [2] |

| Staphylococcus aureus A9537 | 1.56 | [2] |

| Staphylococcus aureus A9604 (ATCC 6538P) | 0.78 | [2] |

| Staphylococcus aureus A9883 | 0.78 | [2] |

| Staphylococcus epidermidis A11197 | 0.78 | [2] |

| Streptococcus pyogenes A20331 | 0.39 | [2] |

| Bacillus subtilis A10762 (ATCC 6633) | 0.1 | [2] |

| Methicillin-sensitive S. aureus (MSSA) | 1-2 | [8][9] |

| Methicillin-resistant S. aureus (MRSA) | 1-2 | [8][9] |

| Vancomycin-sensitive Enterococcus (VSE) | 1-2 | [8] |

| Vancomycin-resistant Enterococcus (VRE) | 1-2 | [8] |

Experimental Protocols

The determination of this compound's antibiotic activity is primarily achieved through the broth microdilution method.[3][8] This technique is a standardized and widely accepted method for determining the MIC of an antimicrobial agent.

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

- Bacterial Strains: Pure cultures of the desired Gram-positive bacteria.

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a commonly used medium.

- This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

- 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

2. Inoculum Preparation:

- Aseptically pick several colonies of the test bacterium from an agar plate.

- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of this compound:

- In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the growth medium to obtain a range of desired concentrations.

- Typically, 100 µL of broth is added to each well, and then 100 µL of the this compound solution is added to the first well and serially diluted down the plate.

4. Inoculation and Incubation:

- Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

- Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

- Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

- Growth is determined by visual inspection for turbidity or by using a spectrophotometric plate reader.

Start [label="Start: Prepare Materials", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Inoculum_Prep [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#FBBC05", fontcolor="#202124"];

Serial_Dilution [label="Perform 2-Fold Serial Dilution\nof this compound in 96-Well Plate", fillcolor="#FBBC05", fontcolor="#202124"];

Inoculate [label="Inoculate Wells with Bacterial Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"];

Incubate [label="Incubate Plate at 37°C\nfor 16-20 hours", fillcolor="#34A853", fontcolor="#FFFFFF"];

Read_Results [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Determine_MIC [label="Determine MIC:\nLowest concentration with no visible growth", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Inoculum_Prep;

Start -> Serial_Dilution;

Inoculum_Prep -> Inoculate;

Serial_Dilution -> Inoculate;

Inoculate -> Incubate;

Incubate -> Read_Results;

Read_Results -> Determine_MIC;

}

Caption: Experimental workflow for the broth microdilution assay to determine MIC.

Conclusion

This compound demonstrates potent antibiotic activity against a variety of Gram-positive bacteria, including clinically relevant methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains. Its unique structure and membrane-disrupting mechanism of action make it a compelling candidate for further drug development in an era of increasing antibiotic resistance. The methodologies outlined in this guide provide a framework for the continued investigation and evaluation of this compound and its derivatives.

References

- 1. This compound, a new antitumor antibiotic from Streptomyces hygroscopicus. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule Articles | Smolecule [smolecule.com]

- 5. Chemical synthesis yields potential antibiotic | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 6. Inhibition of antibacterial activity of this compound, a new antitumor antibiotic from Streptomyces hygroscopicus, by fatty acid sodium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of this compound [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

The Dimeric Cyclohexadepsipeptide Architecture of Himastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himastatin, a natural product isolated from Streptomyces himastatinicus, is a unique homodimeric cyclohexadepsipeptide with significant antitumor and antibiotic properties.[1] Its complex molecular architecture, characterized by a C2-symmetric structure and a central biaryl linkage, has presented a formidable challenge to synthetic chemists and has been a subject of extensive research. This technical guide provides an in-depth analysis of the core structure of this compound, detailing its elucidation, key chemical features, and the experimental methodologies employed in its characterization and synthesis. Quantitative data are presented in structured tables for clarity, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Structure and Chemical Features

This compound is a dimeric molecule, with each monomeric unit being a cyclohexadepsipeptide. The two monomers are connected by a C5-C5' biphenyl bond between two oxidized and cyclized tryptophan residues.[1][2] This central biaryl linkage is a critical feature for its biological activity.[3][4]

Each monomeric subunit is composed of six distinct moieties:

-

D-valine

-

D-threonine

-

L-leucine

-

L-α-hydroxyisovaleric acid

-

(3R,5R)-5-hydroxypiperazic acid

-

(2R,3aR,8aR)-3a-hydroxyhexahydropyrrolo[2,3b]indole 2-carboxylic acid[1][2]

The stereochemistry of the cyclotryptophan residue was a subject of revision, ultimately confirmed through total synthesis.[4][5] The alternating sequence of D- and L-amino acids is another notable characteristic of this natural product.[3]

Quantitative Structural Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Data obtained in CDCl₃ as reported by Leet et al., 1996.[2]

| Residue | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Val | NH | 7.25 (d, 10.0) | - |

| Cα | 4.18 (dd, 10.0, 7.0) | 57.0 | |

| Cβ | 2.52 (m) | 30.5 | |

| Cγ | 1.05 (d, 6.8) | 19.5 | |

| Cγ' | 1.01 (d, 6.8) | 18.6 | |

| CO | - | 173.2 | |

| Thr | NH | 7.38 (d, 9.5) | - |

| Cα | 4.94 (d, 10.5) | 60.6 | |

| Cβ | 4.40 (m) | 66.5 | |

| Cγ | 1.35 (d, 6.0) | 17.2 | |

| CO | - | 173.0 | |

| Leu | NH | 7.08 (d, 10.5) | - |

| Cα | 4.84 (m) | 53.6 | |

| Cβ | 1.64 (m) | 39.3 | |

| Cγ | 1.64 (m) | 24.8 | |

| Cδ | 0.98 (d, 6.5) | 22.8 | |

| Cδ' | 0.95 (d, 6.5) | 22.0 | |

| CO | - | 173.7 | |

| α-HIVA | Cα | 5.62 (d, 8.6) | 78.5 |

| Cβ | 2.16 (m) | 30.2 | |

| Cγ | 1.08 (d, 6.7) | 19.2 | |

| Cγ' | 0.96 (d, 6.7) | 17.8 | |

| CO | - | 173.8 | |

| 5-HPA | NH | - | - |

| C3 | 5.37 (d, 12.1) | 57.2 | |

| C4α | 2.44 (d, 14.9) | 36.5 | |

| C4β | 1.88 (ddd, 14.9, 7.1, 3.3) | ||

| C5 | 5.17 (d, 4.5) | 69.8 | |

| C6α | 3.02 (d, 12.6) | 48.5 | |

| C6β | 2.85 (m) | ||

| CO | - | 172.5 | |

| Cyclo-Trp | C2 | 5.16 | 74.2 |

| C3a | - | 90.6 | |

| C4 | 7.46 (d, 1.7) | 112.3 | |

| C5 | - | 125.5 | |

| C6 | 7.30 (dd, 8.2, 1.7) | 127.8 | |

| C7 | 6.64 (d, 8.2) | 110.5 | |

| C7a | - | 146.4 | |

| C8a | 5.11 (d, 10.5) | 63.5 | |

| N1-H | 7.52 (d, 8.5) | - | |

| N8-H | 4.10 (d, 10.5) | - | |

| CO | - | 171.5 |

Abbreviations: Val = Valine, Thr = Threonine, Leu = Leucine, α-HIVA = α-Hydroxyisovaleric acid, 5-HPA = 5-Hydroxypiperazic acid, Cyclo-Trp = Cyclotryptophan derivative. Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, t = triplet, m = multiplet. Coupling constants (J) are in Hertz.

Experimental Protocols

The structural elucidation and total synthesis of this compound involved a series of key experimental procedures. Detailed methodologies for these pivotal experiments are provided below.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, including COSY, HMQC, and HMBC, were utilized to establish the connectivity of the amino acid and hydroxy acid residues.[2]

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine the molecular weight of this compound.[6] High-Resolution Mass Spectrometry (HRMS) provided the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) experiments were performed on the protonated molecule to obtain fragmentation patterns, which were crucial for sequencing the depsipeptide chain.[2]

Chemical Degradation

Ozonolysis: To confirm the dimeric nature and the biphenyl linkage, this compound was subjected to degradative ozonolysis.[1][2]

-

Procedure: A solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until the starting material is consumed (monitored by TLC). The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. A reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added to work up the ozonide intermediate, yielding the corresponding monomeric carbonyl compounds.[7][8] The resulting monomeric fragments are then analyzed by MS and NMR to confirm the structure of the monomeric unit.[2]

Key Synthetic Transformations

Stille Coupling for Biaryl Linkage Formation (Danishefsky Synthesis): The initial total synthesis of this compound utilized a Stille coupling reaction to form the central C5-C5' biaryl bond at an early stage.[4][5][9]

-

Procedure: To a solution of the aryl iodide precursor of the cyclotryptophan subunit in an appropriate solvent (e.g., THF or DMF), is added the corresponding aryl stannane derivative. A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand, is then added. The reaction mixture is heated to facilitate the cross-coupling. After completion, the reaction is quenched and the product is purified by chromatography.[9]

Oxidative Dimerization of Monomers (Movassaghi Synthesis): A more recent, bio-inspired total synthesis features a late-stage oxidative dimerization of the monomeric cyclohexadepsipeptide.[3][10][11]

-

Procedure: The monomeric precursor is dissolved in a chlorinated solvent such as 1,2-dichloroethane. An oxidizing agent, for example, copper(II) hexafluoroantimonate (Cu(SbF₆)₂), in the presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP), is added to the solution at room temperature. The reaction proceeds via a radical-radical coupling mechanism to form the dimeric this compound. The product is then purified using chromatographic techniques.[3][11]

Visualized Workflows and Pathways

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves the formation of the monomeric cyclohexadepsipeptide followed by an enzyme-catalyzed oxidative dimerization.[3]

References

- 1. synapse.mskcc.org [synapse.mskcc.org]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery through total synthesis: a retrospective on the this compound problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies in the Total Synthesis of this compound: A Revision of the Stereochemical Assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new antitumor antibiotic from Streptomyces hygroscopicus. III. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ozonolysis - Wikipedia [en.wikipedia.org]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 11. Chemical synthesis yields potential antibiotic | MIT News | Massachusetts Institute of Technology [news.mit.edu]

The Role of Cytochrome P450 Enzymes in Himastatin Dimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himastatin, a hexadepsipeptide natural product, exhibits potent antibiotic activity primarily against Gram-positive bacteria. Its unique homodimeric structure is essential for its biological function. The final and crucial step in the biosynthesis of this compound is a C-C bond formation that dimerizes two monomeric precursors. This complex oxidative coupling is catalyzed by a dedicated cytochrome P450 enzyme, HmtS. This technical guide provides an in-depth analysis of the role of HmtS in this compound dimerization, detailing the proposed catalytic mechanism, summarizing key experimental findings, and providing protocols for relevant assays. The information presented is intended to support further research into this fascinating enzymatic transformation and to aid in the development of novel antibiotics and biocatalysts.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, isolated from Streptomyces himastatinicus, represents a promising scaffold due to its complex dimeric structure, which is critical for its bioactivity.[1] The biosynthesis of this compound involves a series of post-translational modifications of a linear peptide precursor, culminating in an oxidative dimerization to form the final bioactive molecule.[1][2] Understanding the enzymatic machinery responsible for this key dimerization step is paramount for harnessing this biosynthetic pathway for the production of this compound analogs and for the development of new biocatalytic tools.

Central to this process is the cytochrome P450 enzyme HmtS, which catalyzes the formation of the C5-C5' bond between two cyclotryptophan residues of the this compound monomers.[1][2] This guide will delve into the current understanding of HmtS's function, drawing from key studies in the field.

The Dimerization Pathway and the Role of HmtS

The biosynthesis of this compound concludes with a series of oxidative tailoring steps performed by three cytochrome P450 enzymes: HmtT, HmtN, and HmtS.[2] The final transformation is the dimerization of two molecules of the monomeric precursor, (+)-himastatin monomer, to yield the mature (-)-himastatin.

Caption: Final oxidative steps in this compound biosynthesis.

The Proposed Catalytic Mechanism of HmtS

The dimerization catalyzed by HmtS is proposed to proceed via a radical-radical coupling mechanism.[1][2] This mechanism is thought to involve the following steps:

-

Substrate Binding: Two molecules of the (+)-himastatin monomer bind to the active site of HmtS.

-

Radical Formation: The heme iron center of HmtS, in its activated oxygen-bound state, abstracts a hydrogen atom from the indoline N-H group of each monomer in rapid succession. This generates two cyclotryptophan radicals.

-

Radical-Radical Coupling: The two highly reactive radical species, held in close proximity within the enzyme's active site, undergo a coupling reaction to form the C5-C5' bond, yielding the dimeric this compound.

-

Product Release: The final product, (-)-himastatin, is released from the enzyme.

Caption: Proposed radical-radical coupling mechanism of HmtS.

Experimental Data

Currently, there is a lack of publicly available quantitative data on the enzymatic activity of HmtS, such as Michaelis-Menten kinetics (Km and kcat) or detailed biochemical characterization (e.g., optimal pH and temperature). The primary research has focused on the identification of the gene and the qualitative confirmation of its role in dimerization through gene knockout and heterologous expression studies.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of HmtS and this compound dimerization, primarily adapted from the thesis of D'Angelo (2022), which provides extensive detail on the chemical synthesis aspect that was bio-inspired by the enzymatic reaction.

Heterologous Expression and Purification of HmtS

A detailed protocol for the heterologous expression and purification of HmtS is not explicitly available in the primary literature. However, a general procedure for expressing and purifying microbial cytochrome P450 enzymes can be followed:

-

Gene Cloning: The gene encoding HmtS is amplified from the genomic DNA of Streptomyces himastatinicus and cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression: The expression plasmid is transformed into a suitable host, typically E. coli BL21(DE3). The cells are grown in a rich medium (e.g., TB or LB) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced with IPTG, and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (16-24 hours) to enhance proper protein folding. Supplementation with a heme precursor, δ-aminolevulinic acid, is often necessary for P450 expression.

-

Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., Triton X-100 or CHAPS) to solubilize the membrane-associated P450 enzyme. Sonication or high-pressure homogenization is used to lyse the cells.

-

Purification: The lysate is clarified by ultracentrifugation, and the supernatant containing the solubilized HmtS is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

-

Characterization: The purified protein is analyzed by SDS-PAGE for purity and its concentration is determined. The characteristic CO-difference spectrum with a peak at 450 nm is used to confirm the presence of a functional P450 enzyme.

In Vitro HmtS Activity Assay

To confirm the catalytic activity of the purified HmtS, an in vitro reconstitution assay is performed. This typically involves combining the P450 enzyme with a redox partner system that can transfer electrons from a source like NADPH.

-

Reaction Mixture: A typical reaction mixture would contain:

-

Purified HmtS enzyme

-

(+)-Himastatin monomer (substrate)

-

A suitable buffer (e.g., potassium phosphate buffer, pH 7.4)

-

A redox partner system. For bacterial P450s, this can be a ferredoxin and a ferredoxin reductase, or a self-sufficient P450 reductase. A common artificial redox system consists of spinach ferredoxin and ferredoxin-NADP+ reductase.

-

NADPH as the electron donor.

-

-

Reaction Conditions: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate or methanol). The product, (-)-himastatin, is then extracted from the aqueous phase.

-

Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the dimer by comparing the retention time and mass-to-charge ratio with an authentic standard of this compound.

Caption: General workflow for an in vitro HmtS activity assay.

Conclusion

The cytochrome P450 enzyme HmtS plays a pivotal role in the biosynthesis of this compound, catalyzing the final, and arguably most critical, step of dimerization. The proposed radical-radical coupling mechanism highlights the sophisticated chemistry that can be achieved by these versatile enzymes. While significant progress has been made in identifying the key players in this compound biosynthesis and in developing a bio-inspired total synthesis, a detailed quantitative understanding of the enzymatic dimerization is still lacking. Further biochemical and structural studies on HmtS are necessary to fully elucidate its catalytic mechanism, substrate specificity, and potential for biocatalytic applications. The experimental frameworks provided in this guide offer a starting point for researchers aiming to contribute to this exciting area of natural product biosynthesis and enzyme engineering.

References

The Core of Himastatin's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the origins of Himastatin's potent bioactivity, focusing on its dual role as a promising antibacterial and anticancer agent. Drawing from key scientific literature, this document outlines the structural basis of its function, summarizes its activity through quantitative data, and provides an overview of the experimental protocols used to elucidate its mechanism of action.

Introduction to this compound

This compound is a natural product isolated from Streptomyces himastatinicus and Streptomyces hygroscopicus.[1][2] It is a unique homodimeric cyclohexadepsipeptide, meaning it consists of two identical cyclic peptide units linked together.[3] This distinct structure is central to its biological activities, which include potent effects against Gram-positive bacteria and certain cancer cell lines.[1]

Antibacterial Bioactivity: Disrupting the Microbial Fortress

The primary mechanism behind this compound's antibacterial efficacy is the disruption of the bacterial cell membrane.[4][5] This mode of action is particularly effective against Gram-positive bacteria.[1]

Mechanism of Action: Membrane Perturbation

Evidence strongly suggests that this compound targets the bacterial membrane, leading to a loss of integrity and subsequent cell death.[6][7] Confocal microscopy studies using a fluorescently labeled this compound derivative, TAMRA-himastatin, have visually confirmed its localization to the bacterial envelope.[6][7] Treatment with this compound induces noticeable defects in the bacterial membrane, including the formation of extrusions and patches of membrane thickening.[6] This membrane disruption is thought to occur through achiral interactions, as the absolute stereochemistry of this compound does not significantly impact its antibacterial potency.[6]

Structure-Activity Relationship

The unique dimeric structure of this compound is crucial for its antibacterial activity. Several key structural features have been identified as essential for its bioactivity:

-

Dimerization: The monomeric units of this compound are inactive, highlighting the critical role of the dimeric structure.[6]

-

C5–C5' Biaryl Linkage: This central bond connecting the two cyclotryptophan residues is vital for its antibacterial properties.[6][8]

-

Depsipeptide Linkage: The presence of an ester bond within the cyclic peptide backbone is important for maintaining bioactivity.[6]

-

Piperazic Acid Residue: This non-proteinogenic amino acid contributes significantly to this compound's antibacterial effect.[6]

Interestingly, substitution of the leucine residue has been shown to have a negligible impact on its activity.[6]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial potency of this compound and its derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Bacillus subtilis | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VSE) | Enterococcus faecalis (VRE) |

| (-)-Himastatin | 1 µg/mL | 2 µg/mL | 2 µg/mL | 2 µg/mL | 2 µg/mL |

| ent-(+)-Himastatin | 1 µg/mL | 2 µg/mL | 2 µg/mL | 2 µg/mL | 2 µg/mL |

| meso-Himastatin | 1 µg/mL | 2 µg/mL | 2 µg/mL | 2 µg/mL | 2 µg/mL |

| Monomeric this compound | ≥64 µg/mL | ≥64 µg/mL | ≥64 µg/mL | ≥64 µg/mL | ≥64 µg/mL |

| TAMRA-Himastatin (Heterodimer) | 6 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL |

| TAMRA-Himastatin (Homodimer) | >64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL |

Data sourced from D'Angelo et al., Science (2022).[6][8]

Anticancer Bioactivity: A Membrane-Centric Approach

This compound has also demonstrated notable antitumor activity against several cancer cell lines, including P388 leukemia, B16 melanoma, and HCT-116 colon adenocarcinoma.[1][9] While the exact molecular pathways are still under investigation, evidence suggests that its anticancer effects are also linked to interactions with the cell membrane.[9]

Postulated Mechanism of Action

The cytotoxic effects of this compound on cancer cells are thought to stem from its ability to interact with and disrupt the cell membrane, a mechanism that mirrors its antibacterial activity.[9] However, the specific downstream signaling cascades leading to apoptosis or cell cycle arrest in cancer cells have not yet been fully elucidated for this compound. General apoptosis and cell cycle arrest pathways that are often implicated in cancer cell death are depicted below, but their direct activation by this compound requires further investigation.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the study of this compound's bioactivity. These are intended as a guide and do not replace detailed, step-by-step laboratory protocols.

Synthesis of this compound and its Derivatives

A bio-inspired, late-stage dimerization strategy has been pivotal in the total synthesis of this compound and its analogs.[6][8] This approach mimics the natural biosynthetic pathway.[6][7]

Brief Protocol Outline:

-

Monomer Synthesis: The macrocyclic depsipeptide monomer is prepared using a hybrid solution/solid-phase peptide synthesis approach.[6]

-

Oxidative Dimerization: The key C5–C5' biaryl linkage is formed in the final step through an oxidative dimerization reaction, for example, using copper(II) hexafluoroantimonate (Cu(SbF6)2).[6][8]

-

Synthesis of TAMRA-Himastatin: A heterodimeric fluorescent probe is synthesized by coupling a this compound monomer with an azidolysine-containing monomer, followed by a reduction-acylation sequence to attach the TAMRA fluorophore.[6][8]

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Brief Protocol Outline:

-

Preparation of Compound Dilutions: A serial two-fold dilution of this compound or its derivatives is prepared in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Confocal Laser Scanning Microscopy

Confocal microscopy is employed to visualize the localization of fluorescently labeled this compound in bacterial cells.

Brief Protocol Outline:

-

Bacterial Culture: Bacterial cells are grown to the mid-logarithmic phase.

-

Treatment: The cells are treated with a sub-lethal concentration of TAMRA-himastatin.

-

Staining (Optional): Co-staining with a membrane dye (e.g., FM4-64) can be performed to visualize the bacterial membrane.

-

Imaging: The treated bacterial cells are imaged using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the fluorophores used.

Apoptosis and Cell Cycle Analysis

Standard flow cytometry-based assays are used to assess apoptosis and cell cycle distribution in cancer cells treated with potential anticancer agents.

Brief Protocol Outline (Annexin V/Propidium Iodide Apoptosis Assay):

-

Cell Treatment: Cancer cells are treated with various concentrations of the test compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are stained with fluorescently labeled Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Brief Protocol Outline (Propidium Iodide Cell Cycle Analysis):

-

Cell Treatment: Cancer cells are treated with the test compound.

-

Cell Fixation: Cells are harvested and fixed, typically with cold ethanol.

-

Staining: Fixed cells are treated with RNase and stained with propidium iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound's unique homodimeric structure is the cornerstone of its potent antibacterial and promising anticancer activities. Its mechanism of action is primarily centered on the disruption of cellular membranes. While the antibacterial mode of action is relatively well-characterized, the precise molecular signaling pathways underlying its anticancer effects warrant further in-depth investigation. The development of a versatile synthetic route has opened the door for the creation of novel this compound analogs with potentially enhanced therapeutic properties. Future research should focus on elucidating the specific molecular targets and downstream signaling events in cancer cells, which will be crucial for the rational design of this compound-based therapeutics.

References

- 1. array.aami.org [array.aami.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. Visualization of Bacterial Resistance using Fluorescent Antibiotic Probes [jove.com]

- 5. kumc.edu [kumc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 9. ucl.ac.uk [ucl.ac.uk]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Himastatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Himastatin, a potent antibiotic with a unique homodimeric structure. The protocols detailed below are based on two landmark approaches: the bio-inspired late-stage dimerization synthesis by Movassaghi and Pentelute, and the earlier convergent synthesis by Danishefsky featuring a key Stille coupling reaction.

This compound's complex architecture, characterized by two identical macrocyclic depsipeptide subunits linked by a C5-C5' biaryl bond between two cyclotryptophan residues, has made it a challenging target for synthetic chemists.[1][2] Key structural features also include an alternating sequence of D- and L-amino acids, a depsipeptide linkage, and a γ-hydroxylated piperazic acid residue.[1][3]

I. Bio-inspired Total Synthesis via Late-Stage Oxidative Dimerization

This recently developed approach mimics the proposed biosynthetic pathway of this compound, where the crucial C5-C5' bond is formed in the final step.[1][4] This strategy offers significant flexibility for the synthesis of this compound analogs and probes for studying its mechanism of action.[1]

Overall Synthetic Strategy

The synthesis involves the preparation of the monomeric macrocyclic depsipeptide, (+)-Himastatin monomer, followed by a biomimetic oxidative dimerization to yield (-)-Himastatin.[1]

Caption: Overall workflow of the bio-inspired this compound total synthesis.

Experimental Protocols

1. Synthesis of (+)-Himastatin Monomer

The monomer is assembled using a hybrid solid-phase and solution-phase peptide synthesis approach. Key building blocks include protected D-threonine, L-leucine, a depsitripeptide fragment containing the 5-hydroxypiperazic acid residue, and a cyclotryptophan unit.[3] The linear hexadepsipeptide is then cyclized to afford the (+)-Himastatin monomer.[3]

Key Reagents and Conditions for Macrolactamization:

-

Reagents: Linear hexadepsipeptide precursor.

-

Conditions: High dilution to favor intramolecular cyclization.

-

Yield: 46% overall yield for the cyclization.[3]

2. Oxidative Dimerization to (-)-Himastatin

This key step involves the single-electron oxidation of the aniline substructure within two molecules of the (+)-Himastatin monomer, leading to a radical-radical coupling to form the C5-C5' biaryl bond.[1]

-

Reagents:

-

(+)-Himastatin monomer

-

Copper(II) hexafluoroantimonate (Cu(SbF₆)₂)

-

2,6-di-tert-butyl-4-methylpyridine (DTBMP)

-

-

Solvent: 1,2-dichloroethane (DCE)

-

Temperature: 23 °C

-

Procedure: To a solution of (+)-Himastatin monomer in DCE are added DTBMP and Cu(SbF₆)₂. The reaction mixture is stirred at room temperature until completion.

-

Purification: The crude product is purified by flash column chromatography.

-

Yield: 40%[5]

II. Convergent Total Synthesis via Early-Stage Stille Coupling

The seminal total synthesis of this compound by Danishefsky and co-workers established the absolute stereochemistry of the natural product.[6] This approach relies on the early-stage formation of the central biaryl linkage via a Stille cross-coupling reaction, followed by the bidirectional elaboration of the two macrocyclic domains.[1][6]

Overall Synthetic Strategy

Two functionalized cyclotryptophan monomers are coupled using a Stille reaction to form the dimeric core. Subsequent peptide couplings and macrolactamizations complete the synthesis.[6]

Caption: Overall workflow of the Danishefsky this compound total synthesis.

Experimental Protocols

1. Synthesis of Key Building Blocks

This synthesis requires the stereoselective preparation of key subunits, including the syn-cis-pyrrolinone substructure of the cyclotryptophan and the enantiomerically pure 5-hydroxypiperazic acid.[6] The synthesis of (3R,5R)-γ-hydroxypiperazic acid has been reported via diastereoselective enolate hydroxylation and electrophilic N-amination of a glutamate-derived synthon.[6][7]

2. Stille Cross-Coupling

The central C5-C5' biaryl bond is constructed by the palladium-catalyzed cross-coupling of an organostannane derivative of one cyclotryptophan monomer with an iodide derivative of the other.[6][8]

-

Reagents:

-

Cyclotryptophan monomer iodide

-

Cyclotryptophan monomer stannane

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., PPh₃)

-

Copper(I) iodide (CuI)

-

-

Solvent: N,N-Dimethylformamide (DMF) or similar polar aprotic solvent.

-

Temperature: Elevated temperatures are typically required.

-

Procedure: The two monomeric units, palladium catalyst, ligand, and CuI are dissolved in the solvent and heated until the reaction is complete.

-

Purification: The dimeric product is purified by chromatographic methods.

Quantitative Data Summary

| Step | Synthetic Approach | Reagents/Conditions | Yield (%) | Reference |

| Macrolactamization | Movassaghi/Pentelute | High dilution | 46 | [3] |

| Oxidative Dimerization | Movassaghi/Pentelute | Cu(SbF₆)₂, DTBMP, DCE, 23 °C | 40 | [5] |

| Biological Activity (MIC) | ||||

| Bacillus subtilis | Broth microdilution | 1-2 µg/mL | [3] | |

| Staphylococcus aureus | Broth microdilution | 1-2 µg/mL | [1] | |

| Methicillin-resistant S. aureus (MRSA) | Broth microdilution | 1-2 µg/mL | [1] | |

| Vancomycin-resistant Enterococcus (VRE) | Broth microdilution | 1-2 µg/mL | [1] |

Mechanism of Action: Membrane Disruption

This compound is believed to exert its antibiotic effect by disrupting the bacterial cell membrane.[2][3] This mechanism is distinct from many clinically used antibiotics that target intracellular processes.[3] The dimeric structure is crucial for its biological activity, as the monomeric units show significantly reduced or no antibiotic effect.[1]